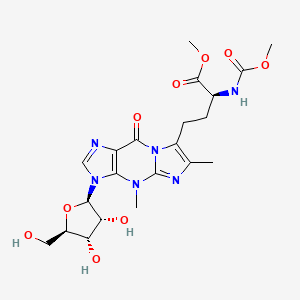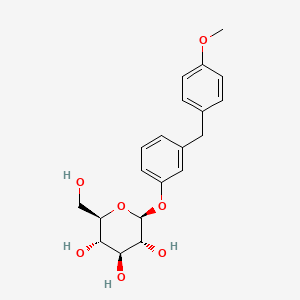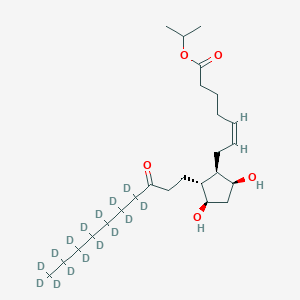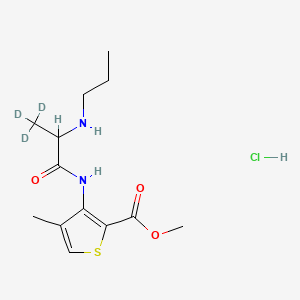
Nitrendipine dipropyl ester-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrendipine dipropyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to the slight difference in mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitrendipine dipropyl ester-d7 involves several steps. One common method includes the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate. The reaction is carried out at a temperature of 70-75°C. Concentrated hydrochloric acid is then added to the reaction mixture, and the reaction continues at the same temperature. After completion, the mixture is cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain nitrendipine .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to reduce the occurrence of ester exchange side reactions and improve the purity and yield of the product. Strict control of material addition and reaction conditions is essential to achieve high-purity nitrendipine .
Chemical Reactions Analysis
Types of Reactions
Nitrendipine dipropyl ester-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine analogues.
Reduction: Reduction of the nitro group can produce nitroso pyridine analogues.
Photodegradation: Nitrendipine is known to undergo photodegradation, forming several photoproducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Photodegradation: Ultraviolet light is used to induce photodegradation.
Major Products Formed
Oxidation: Pyridine analogues.
Reduction: Nitroso pyridine analogues.
Photodegradation: Various photoproducts, including pyridine and nitroso pyridine analogues.
Scientific Research Applications
Nitrendipine dipropyl ester-d7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of nitrendipine.
Metabolism Studies: Tracing the metabolic pathways of nitrendipine in biological systems.
Drug Development: Evaluating the efficacy and safety of nitrendipine derivatives.
Analytical Chemistry: Developing and validating analytical methods for detecting nitrendipine and its metabolites
Mechanism of Action
Nitrendipine dipropyl ester-d7, like nitrendipine, inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.
Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.
Uniqueness
Nitrendipine dipropyl ester-d7 is unique due to the presence of deuterium atoms, which makes it useful for tracing and studying the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms provide a slight difference in mass, allowing for more precise tracking in biological systems .
Properties
Molecular Formula |
C21H26N2O6 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3/i1D3,5D2,10D2 |
InChI Key |
CFFRNSYMIJOXTR-VVYOKIKRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
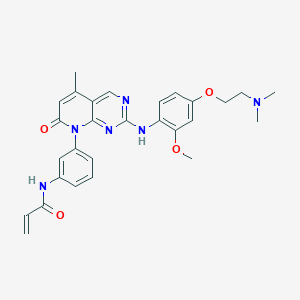
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
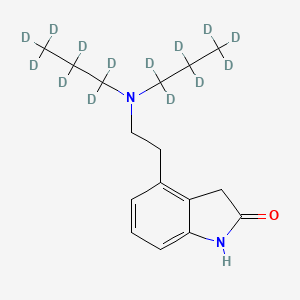
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)


